4-Hexylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Monitoring and Toxicology

Due to its widespread presence in the environment, often stemming from industrial processes and wastewater discharge, 4-HP serves as a marker for environmental pollution . Researchers use it to assess the quality of water bodies and track the sources of contamination . Additionally, 4-HP's endocrine-disrupting properties are being studied to understand its potential effects on aquatic organisms .

Material Science and Nanotechnology

4-HP's unique molecular structure makes it a valuable research tool in material science and nanotechnology. It can be used as a building block in the synthesis of new materials with specific properties, such as self-assembly capabilities or potential applications in electronics . Furthermore, researchers are exploring the use of 4-HP in the development of nanoparticles with potential applications in drug delivery and bioimaging .

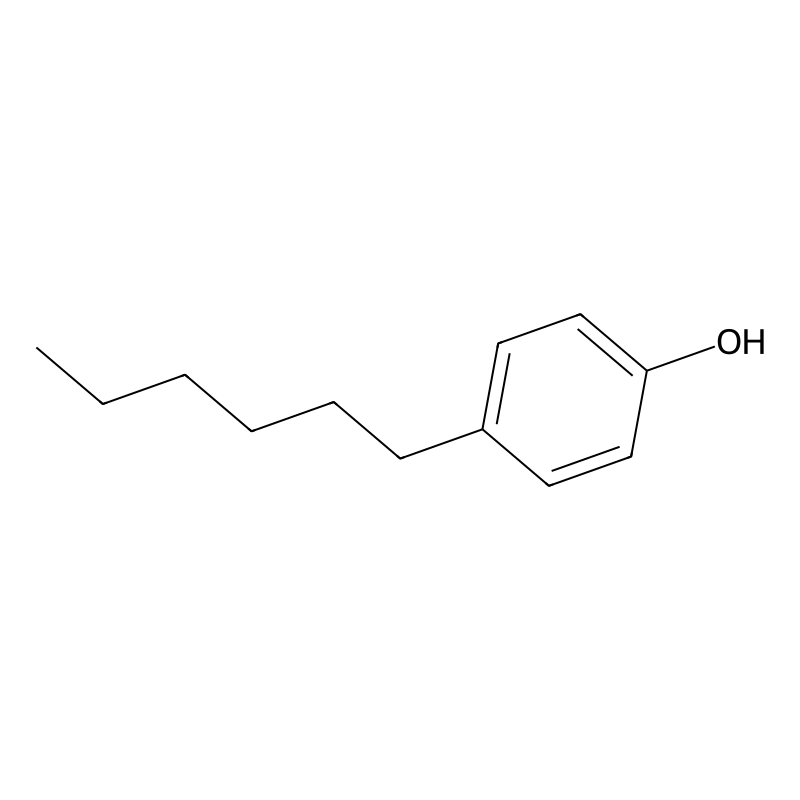

4-Hexylphenol (4-n-Hexylphenol, p-hexylphenol) is an organic compound with the chemical formula C₁₂H₁₈O. It is an alkylphenol, a class of organic chemicals with a phenolic ring (benzene ring with a hydroxyl group) attached to an alkyl chain (hydrocarbon chain) []. 4-Hexylphenol was once widely used in industry as an antioxidant and plasticizer []. However, due to environmental concerns, its use has been restricted in many countries.

Molecular Structure Analysis

4-Hexylphenol has a simple yet interesting molecular structure. The key features include:

- A six-membered benzene ring with a hydroxyl group attached at the para (p-) position (fourth position relative to the hydroxyl group) []. This phenolic group is hydrophilic (water-loving) due to the presence of the hydroxyl group.

- A six-carbon (hexyl) alkyl chain attached to the benzene ring at the fourth position. This alkyl chain is hydrophobic (water-repelling) due to its long hydrocarbon chain.

The combination of hydrophilic and hydrophobic regions in the molecule grants 4-hexylphenol amphiphilic properties, allowing it to interact with both water and organic substances []. This property was partly responsible for its past use in various industrial applications.

Chemical Reactions Analysis

Several chemical reactions involving 4-hexylphenol are relevant for scientific research:

Synthesis

4-hexylphenol can be synthesized via the Friedel-Crafts alkylation reaction between phenol and 1-hexene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

Balanced Chemical Equation:

C₆H₅OH + CH₃(CH₂)₄CH₂ + AlCl₃ → C₁₂H₁₈O + HCl + AlCl₂OH

Oxidation

Under certain conditions, 4-hexylphenol can undergo photooxidation (oxidation by light) or enzymatic oxidation, leading to the formation of various degradation products []. These products are currently being investigated for their potential environmental impact.

Biodegradation

Microorganisms play a crucial role in degrading 4-hexylphenol in the environment. Several bacterial strains have been identified that can utilize 4-hexylphenol as a carbon source, breaking it down into simpler molecules [].

Physical And Chemical Properties Analysis

- Melting Point: 55-57 °C []

- Boiling Point: 288-292 °C []

- Solubility: Slightly soluble in water (around 6 mg/L at 25 °C). However, it is much more soluble in organic solvents like acetone, dichloromethane, and n-hexane [].

- Stability: Relatively stable under normal storage conditions. However, it can degrade under exposure to light or strong oxidizing agents [].

Mechanism of Action (Not Applicable)

4-Hexylphenol does not have a specific biological function and is not known to be involved in any vital physiological processes.

4-Hexylphenol is considered a potential environmental endocrine disruptor. It can mimic the hormone estrogen and may disrupt the endocrine system of aquatic organisms. Studies have shown that exposure to 4-hexylphenol can cause reproductive problems in fish and other aquatic animals.

- Synthesis via Friedel-Crafts Alkylation: It can be synthesized by the reaction of phenol with 1-hexene in the presence of a Lewis acid catalyst such as aluminum chloride:

- Photooxidation and Enzymatic Oxidation: Under specific conditions, 4-hexylphenol can undergo photooxidation or enzymatic oxidation, leading to various degradation products that are being studied for their environmental impact .

While 4-hexylphenol does not play a vital role in any physiological processes, it has been identified as a potential endocrine disruptor. Research indicates that it can mimic estrogen and may disrupt hormonal functions in aquatic organisms. Studies have shown adverse reproductive effects in fish and other aquatic species exposed to this compound . Additionally, it has been observed to influence adipogenic differentiation in cell cultures, promoting lipid accumulation in hepatic cells .

The primary synthesis method for 4-hexylphenol is through Friedel-Crafts alkylation, as mentioned earlier. This method is favored due to its straightforward approach and the ability to produce high yields of the desired product. Other methods may involve variations of this reaction or alternative alkylation techniques, but these are less commonly documented .

Historically, 4-hexylphenol has found applications in:

- Industrial Uses: As an antioxidant and plasticizer in various materials.

- Research: It serves as a building block in material science and nanotechnology for developing new materials with specific properties. Its amphiphilic nature makes it useful in creating nanoparticles for drug delivery and bioimaging applications.

Studies have focused on the interaction of 4-hexylphenol with biological systems. It has been shown to bind with sex steroid-binding proteins in fish, indicating its potential to disrupt normal hormonal functions. Additionally, research into its effects on adipogenesis suggests that it may influence lipid metabolism pathways in mammals .

Several compounds share structural similarities with 4-hexylphenol. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Octylphenol | C₁₄H₂₂O | Longer alkyl chain; greater hydrophobicity |

| Nonylphenol | C₉H₁₂O | Commonly used; known endocrine disruptor |

| 4-Nonylphenol | C₁₃H₁₈O | Similar structure; more widely studied for toxicity |

| 4-Tert-butylphenol | C₁₃H₁₈O | Bulky tert-butyl group affects solubility |

Uniqueness of 4-Hexylphenol: The unique combination of a medium-length alkyl chain with a phenolic ring provides distinct amphiphilic properties that differentiate it from longer-chain analogs like 4-octylphenol and nonylphenol. This structural feature influences its solubility and reactivity profile, making it a subject of interest in both industrial applications and environmental studies .

Structural Characteristics of C12H18O

4-Hexylphenol is an organic compound with the molecular formula C12H18O, consisting of a phenol ring substituted with a hexyl chain at the para position [1]. The structure features a benzene ring with a hydroxyl group (-OH) at position 1 and a straight-chain hexyl group (-C6H13) at position 4, creating a para-substituted phenol derivative [2]. The hexyl chain extends linearly from the aromatic ring, providing the molecule with both hydrophilic and hydrophobic regions that contribute to its unique chemical properties [3].

The molecular weight of 4-Hexylphenol is 178.27 g/mol, with the carbon atoms accounting for approximately 80.85% of the molecular mass, hydrogen atoms for 10.18%, and oxygen for 8.97% [4]. The phenolic hydroxyl group serves as a hydrogen bond donor and acceptor, while the hexyl chain contributes to the lipophilic character of the molecule [5]. This structural arrangement creates an amphiphilic compound with distinct polarity characteristics that influence its behavior in various environments [1] [3].

The bond angles in the aromatic ring follow the typical 120° pattern of benzene derivatives, while the hexyl chain adopts various conformations due to rotation around the carbon-carbon single bonds [2]. The carbon-oxygen bond in the hydroxyl group is approximately 1.36 Å in length, which is shorter than a typical carbon-oxygen single bond due to partial double bond character resulting from resonance with the aromatic ring [5].

Isomeric Variations

Additional isomeric variations can arise from branching patterns within the hexyl chain itself [9]. While 4-Hexylphenol specifically refers to the compound with a straight (n-hexyl) chain, related compounds may contain branched hexyl groups, such as isohexyl, neohexyl, or other structural arrangements of the six-carbon chain [10]. These branching variations can significantly alter the physical properties and chemical behavior of the resulting compounds [11].

Stereoisomerism is not a significant factor for 4-Hexylphenol as it lacks chiral centers in its standard form [12]. However, if the hexyl chain contains branching that introduces a chiral center, stereoisomers could potentially exist [9]. The straight-chain 4-Hexylphenol discussed in this article does not exhibit optical activity as it is an achiral molecule [18].

Physicochemical Properties

Physical State and Appearance

At ambient temperature and pressure, 4-Hexylphenol exists as a solid that can range from a white to light yellow color [4]. The compound can appear in various forms, from powder to lumps, and may transition to a clear liquid state when heated above its melting point [4] [13]. The physical appearance of 4-Hexylphenol is influenced by its purity, with higher purity samples typically exhibiting a more uniform white crystalline appearance [3].

When exposed to air for extended periods, 4-Hexylphenol may undergo slight oxidation, which can result in a darker coloration [14]. The compound is generally described as having a mild, characteristic odor, though high-purity samples are often reported as odorless [26]. The physical form of 4-Hexylphenol makes it suitable for various applications in research and industrial settings where solid materials are preferred for ease of handling and measurement [5].

Melting and Boiling Points

4-Hexylphenol has a well-defined melting point of approximately 32°C (90°F), which is relatively low compared to unsubstituted phenol [4] [19]. This low melting point is attributed to the presence of the hexyl chain, which disrupts the crystal packing and reduces intermolecular hydrogen bonding between the hydroxyl groups [14]. The melting behavior of 4-Hexylphenol is characteristic of para-substituted phenols with medium-length alkyl chains [3].

The boiling point of 4-Hexylphenol is significantly higher, reported to be around 270-281°C at standard atmospheric pressure (760 mmHg) [3] [4]. This high boiling point reflects the combined effects of hydrogen bonding through the phenolic hydroxyl group and the increased molecular weight contributed by the hexyl chain [14]. The substantial difference between the melting and boiling points (approximately 240°C) indicates a wide liquid range, which can be advantageous for certain applications requiring thermal stability [19].

Table 1: Thermal Properties of 4-Hexylphenol

| Property | Value | Reference |

|---|---|---|

| Melting Point | 32°C (90°F) | [4] [26] |

| Boiling Point | 270-281°C at 760 mmHg | [3] [4] |

| Flash Point | 148.1°C | [19] |

| Decomposition Temperature | Not precisely determined | [26] |

Density and Refractive Index

The density of 4-Hexylphenol is approximately 0.954 g/cm³ at room temperature, making it slightly less dense than water [19]. This density value is consistent with other para-substituted phenols of similar molecular weight and reflects the influence of both the aromatic ring and the aliphatic hexyl chain on molecular packing [14]. The density may vary slightly with temperature, decreasing as the temperature increases due to thermal expansion [3].

The refractive index of 4-Hexylphenol has been reported as 1.514, which is relatively high compared to simple aliphatic compounds of similar molecular weight [19]. This elevated refractive index is characteristic of aromatic compounds and results from the high polarizability of the π-electron system in the benzene ring [14]. The refractive index provides valuable information for compound identification and purity assessment in analytical applications [4].

Both density and refractive index measurements serve as important physical constants for verifying the identity and purity of 4-Hexylphenol samples [3]. These properties can be affected by impurities, with even small amounts of contaminants potentially causing measurable deviations from the expected values [19].

Solubility Parameters

4-Hexylphenol exhibits distinctive solubility behavior due to its amphiphilic structure, containing both a hydrophilic phenolic group and a hydrophobic hexyl chain [1]. The compound has limited solubility in water, reported to be approximately 28.57 mg/L at 25°C [4]. This relatively low water solubility is primarily due to the hydrophobic nature of the hexyl chain, which dominates the overall solubility behavior despite the presence of the polar hydroxyl group [14].

In contrast, 4-Hexylphenol demonstrates good solubility in most organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons [3]. The compound is particularly soluble in non-polar and moderately polar organic solvents due to the predominance of the hexyl chain in determining solubility characteristics [5]. This differential solubility profile makes 4-Hexylphenol useful in various applications requiring selective partitioning between aqueous and organic phases [1].

The partition coefficient (log P) for 4-Hexylphenol in the octanol-water system has been estimated to be approximately 4.71, indicating a strong preference for the organic phase in biphasic systems [4]. This high partition coefficient reflects the compound's lipophilic nature and provides insight into its potential environmental distribution and biological interactions [3].

Chemical Identifiers and Classifications

CAS Registry Number and Related Identifiers

4-Hexylphenol is uniquely identified in chemical databases by its Chemical Abstracts Service (CAS) Registry Number: 2446-69-7 [1] [7]. This numerical identifier serves as a universal reference point for the compound across scientific literature and regulatory documentation [2]. In addition to the CAS number, 4-Hexylphenol is associated with several other important registry identifiers that facilitate its tracking and classification in various databases and systems [3].

The European Community (EC) Number for 4-Hexylphenol is 219-501-2, which is used for regulatory purposes within the European Union [2] [3]. The compound is also assigned a Unique Ingredient Identifier (UNII) of 3V1KE0N8D5 by the United States Food and Drug Administration [3] [7]. Additional database identifiers include the ChEBI ID (CHEBI:34439), DSSTox Substance ID (DTXSID5062425), and MDL number (MFCD00051313), which are used in various chemical and toxicological databases [1] [7].

Table 2: Chemical Identifiers for 4-Hexylphenol

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Registry Number | 2446-69-7 | [1] [7] |

| EC Number | 219-501-2 | [2] [3] |

| UNII | 3V1KE0N8D5 | [3] [7] |

| ChEBI ID | CHEBI:34439 | [1] |

| DSSTox Substance ID | DTXSID5062425 | [1] |

| MDL Number | MFCD00051313 | [2] [7] |

| PubChem CID | 17132 | [1] [7] |

IUPAC Nomenclature and Alternative Names

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the official name for 4-Hexylphenol is 4-hexylphenol, which systematically describes the compound as a phenol with a hexyl substituent at the para (4) position [1] [5]. This systematic name provides clear information about the molecular structure and follows the established rules for naming organic compounds [2].

4-Hexylphenol is known by several alternative names and synonyms in scientific literature and commercial contexts [7]. Common alternative names include p-hexylphenol and p-n-hexylphenol, which use the older "para" designation (abbreviated as "p") to indicate the position of the hexyl group [2] [7]. The compound is also sometimes referred to as 1-(4-hydroxyphenyl)hexane, which describes the same structure from a different perspective, considering the molecule as a hexane with a 4-hydroxyphenyl substituent [3] [7].

In the Chemical Abstracts indexing system, the compound may be listed as "Phenol, 4-hexyl-" or "Phenol, p-hexyl-", following their convention of placing the parent structure first [2] [4]. These various naming conventions all refer to the same chemical entity but may be used in different contexts or by different organizations [7].

InChI and SMILES Notations

Modern chemical informatics systems utilize standardized notations to represent chemical structures in a computer-readable format [1]. For 4-Hexylphenol, the International Chemical Identifier (InChI) provides a unique string that encodes the structural information [5]. The standard InChI for 4-Hexylphenol is:

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3 [5] [7]

The corresponding InChIKey, which is a condensed, fixed-length version of the InChI designed for easy web searching and database indexing, is:

SZWBRVPZWJYIHI-UHFFFAOYSA-N [5] [7]

Another widely used notation system is the Simplified Molecular Input Line Entry System (SMILES), which represents chemical structures as a linear string of symbols [1]. The canonical SMILES notation for 4-Hexylphenol is:

Alternative SMILES representations may also be encountered, such as:

CCCCCCc1ccc(O)cc1 [18]

These notations are essential for modern chemical databases, computational chemistry, and cheminformatics applications, allowing for efficient storage, retrieval, and comparison of chemical structures [1] [5].

Spectroscopic Characterization

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 4-Hexylphenol through the characteristic absorption patterns of various chemical bonds [23]. The IR spectrum of 4-Hexylphenol exhibits several distinctive features that confirm its structural elements and can be used for identification and purity assessment [14].

A prominent feature in the IR spectrum is the broad absorption band centered around 3300-3400 cm⁻¹, which corresponds to the O-H stretching vibration of the phenolic hydroxyl group [23]. The broadness of this band is indicative of hydrogen bonding interactions between hydroxyl groups [32]. The aromatic C-H stretching vibrations appear as weak bands in the region of 3030-3080 cm⁻¹, while the aliphatic C-H stretching vibrations from the hexyl chain produce stronger bands in the 2850-2960 cm⁻¹ region [23] [32].

The aromatic ring structure is confirmed by characteristic C=C stretching vibrations that appear as multiple bands in the 1450-1650 cm⁻¹ region [23]. A strong band at approximately 1230-1260 cm⁻¹ corresponds to the C-O stretching vibration of the phenolic group [32]. The para-substitution pattern of the benzene ring is evidenced by a strong band near 825-835 cm⁻¹, which is characteristic of the out-of-plane C-H bending vibration of 1,4-disubstituted benzene rings [23] [32].

The hexyl chain contributes several bands to the spectrum, including CH₂ bending vibrations around 1460-1470 cm⁻¹ and CH₃ bending vibrations near 1375-1385 cm⁻¹ [23]. The presence of four or more methylene groups in sequence in the hexyl chain is confirmed by a characteristic CH₂ rocking vibration band at approximately 720-725 cm⁻¹ [23].

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 4-Hexylphenol through the chemical shifts and coupling patterns of magnetically active nuclei, primarily ¹H and ¹³C [30]. These spectroscopic profiles serve as definitive fingerprints for structural elucidation and compound verification [24].

In the ¹H NMR spectrum of 4-Hexylphenol (typically recorded in deuterated chloroform, CDCl₃), several characteristic signals are observed [30]. The phenolic hydroxyl proton appears as a singlet at approximately 4.5-5.0 ppm, though the exact chemical shift can vary depending on concentration and temperature due to hydrogen bonding effects [30]. The aromatic protons of the para-substituted benzene ring produce a characteristic pair of doublets with an AA'BB' pattern: one doublet at approximately 7.0 ppm (corresponding to the protons ortho to the hexyl group) and another at approximately 6.7 ppm (corresponding to the protons ortho to the hydroxyl group), both with coupling constants of approximately 8.5 Hz [30].

The protons of the hexyl chain produce several distinct signals [30]. The methylene group directly attached to the aromatic ring (benzylic position) appears as a triplet at approximately 2.5 ppm [30]. The terminal methyl group of the hexyl chain produces a triplet at approximately 0.9 ppm [30]. The remaining methylene groups of the chain appear as multiplets in the 1.2-1.6 ppm region, with the methylene adjacent to the terminal methyl group typically showing a more defined multiplet pattern around 1.3 ppm [30].

The ¹³C NMR spectrum of 4-Hexylphenol displays signals for all twelve carbon atoms in the molecule [30]. The carbon bearing the hydroxyl group (C-OH) appears at approximately 153.4 ppm, while the carbon attached to the hexyl chain appears at approximately 135.3 ppm [30]. The remaining aromatic carbons produce signals at approximately 129.5 ppm (for carbons ortho to the hexyl group) and 115.0 ppm (for carbons ortho to the hydroxyl group) [30]. The carbons of the hexyl chain produce signals in the aliphatic region (14-35 ppm), with the benzylic carbon appearing at approximately 35.1 ppm and the terminal methyl carbon at approximately 14.1 ppm [30].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and structural features of 4-Hexylphenol through characteristic fragmentation patterns [25]. When subjected to electron ionization (EI), 4-Hexylphenol produces a molecular ion (M⁺) at m/z 178, corresponding to its molecular weight [13]. This molecular ion peak serves as confirmation of the compound's identity and purity [25].

The fragmentation pattern of 4-Hexylphenol follows predictable pathways that reflect its structural components [22]. A prominent fragmentation involves the cleavage of the bond between the aromatic ring and the hexyl chain, resulting in the formation of a phenol fragment ion at m/z 94 and various alkyl fragment ions [22] [25]. Another significant fragmentation pathway involves the loss of water from the molecular ion, producing a fragment at m/z 160 (M⁺-18) [25].

The hexyl chain undergoes sequential fragmentation through the loss of methylene (CH₂) groups, producing a series of fragment ions that differ by 14 mass units [22]. This results in characteristic peaks at m/z 164, 150, 136, and so on, corresponding to the progressive shortening of the alkyl chain [25]. The relative intensities of these fragments provide information about the stability of the resulting ions and the preferred fragmentation pathways [22].

In addition to these primary fragmentation pathways, rearrangement reactions can occur, leading to the formation of tropylium-type ions and other stabilized aromatic fragments [25]. The base peak in the mass spectrum (the most intense peak) often corresponds to a stable fragment resulting from the cleavage at the benzylic position, reflecting the relative ease of this particular bond breaking under electron ionization conditions [22] [25].

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive